molecular formula C13H16BrN5O3S B1195347 4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide CAS No. 477588-78-6

4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide

Cat. No. B1195347
M. Wt: 402.27
InChI Key: MJIALGDLOLWBRQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZK-304709 is a potent multi-target tumor growth inhibitor with IC50 = nanomolar inhibitory activity to cyclin-dependent kinases 1, 2, 4, 7 and 9, as well as vascular endothelial growth factor receptor tyrosine kinase 1-3 and of platelet-derived growth factor receptor beta tyrosine kinase.

Scientific Research Applications

Synthesis and Biological Activity

A study by Ranganatha et al. (2018) synthesized a series of derivatives related to 4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide. These compounds, including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, were evaluated for their in vitro antibacterial and antifungal activities, showing significant antimicrobial activity against various bacterial and fungal strains (Ranganatha et al., 2018).

Photodynamic Therapy Applications

Research by Pişkin et al. (2020) and Öncül et al. (2021, 2022) explored the use of compounds with structural similarities to 4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide in photodynamic therapy. They synthesized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibited properties useful for photodynamic therapy, particularly in cancer treatment. These compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers (Pişkin et al., 2020); (Öncül et al., 2021); (Öncül et al., 2022).

Antimicrobial Activity

Desai et al. (2016, 2017) synthesized novel derivatives of 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides and evaluated their antimicrobial activity. These compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents (Desai et al., 2016); (Desai et al., 2017).

properties

CAS RN

477588-78-6

Product Name

4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide

Molecular Formula

C13H16BrN5O3S

Molecular Weight

402.27

IUPAC Name

(S)-4-((5-bromo-4-((1-hydroxypropan-2-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide

InChI

InChI=1S/C13H16BrN5O3S/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19)/t8-/m0/s1

InChI Key

MJIALGDLOLWBRQ-QMMMGPOBSA-N

SMILES

O=S(C1=CC=C(NC2=NC=C(Br)C(N[C@@H](C)CO)=N2)C=C1)(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZK304709;  ZK 304709;  ZK304709

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide
Reactant of Route 4
4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.